2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide
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Overview
Description
2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring, a methylsulfanyl group, and a prop-2-en-1-yl group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent such as prop-2-en-1-yl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazolium ring can be reduced under specific conditions.
Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can react with the prop-2-en-1-yl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazolium derivatives.
Substitution: Substituted benzothiazolium compounds.
Scientific Research Applications
2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazole
- 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium chloride
Uniqueness
2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide counterion can influence its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
106184-39-8 |
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Molecular Formula |
C11H12INS2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C11H12NS2.HI/c1-3-8-12-9-6-4-5-7-10(9)14-11(12)13-2;/h3-7H,1,8H2,2H3;1H/q+1;/p-1 |
InChI Key |
SOOWKFRFCMIPKS-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=[N+](C2=CC=CC=C2S1)CC=C.[I-] |
Origin of Product |
United States |
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